molecular formula C14H11NO2 B032842 Methyl 3-carbazolecarboxylate CAS No. 97931-41-4

Methyl 3-carbazolecarboxylate

Cat. No. B032842
CAS RN: 97931-41-4
M. Wt: 225.24 g/mol
InChI Key: LZXXHWWSVRIDGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-carbazolecarboxylate and related derivatives often involves intricate organic reactions that leverage the unique reactivity of carbazole frameworks. For instance, the development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent has been described, showcasing a high-yielding synthesis from 1,1-carbonyldiimidazole (CDI) and MeNH(3)Cl, resulting in products like N-methylureas and carbamates in good to excellent yields (Duspara et al., 2012). Another synthesis route involves copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, leading to methyl carbazole-3-carboxylate derivatives, a method also implemented in the synthesis of naturally occurring carbazole alkaloids (Rasheed et al., 2014).

Molecular Structure Analysis

The molecular structure of carbazole derivatives, including methyl 3-carbazolecarboxylate, plays a crucial role in their reactivity and application. X-ray crystallography and density functional theory (DFT) calculations have been employed to elucidate the structures, demonstrating planar conformations and highlighting the influence of substituents on the electronic and spatial configuration of these molecules (Kyzioł & Ejsmont, 2007).

Chemical Reactions and Properties

Methyl 3-carbazolecarboxylate undergoes various chemical reactions, including electrophilic substitution, C-N bond formation via Cu-catalyzed cross-coupling, and cyclization processes. These reactions are pivotal for the synthesis of complex molecules and pharmacophores with potential antitumor activity and other biological applications. For example, the synthesis of 1-methylcarbazole-2,3-dicarboxylic acid dimethyl ester, and its transformation into 6-bromo and 6-nitro derivatives, underscores the versatility of this compound in organic synthesis (Haider et al., 2014).

Physical Properties Analysis

The physical properties of methyl 3-carbazolecarboxylate derivatives, such as solubility, melting point, and glass transition temperature, are significant for their application in material science. These properties are influenced by the molecular structure and the presence of functional groups. For instance, the introduction of N-methylcarbazole groups into poly(amide–imide)s has been shown to enhance solubility in organic solvents and improve the thermal stability of the polymers, which is crucial for their application in high-performance materials (Yang, Chen, & Chang, 2000).

Chemical Properties Analysis

The chemical properties of methyl 3-carbazolecarboxylate, including reactivity towards nucleophiles, electrophiles, and its role in catalysis, are central to its utility in synthetic chemistry. Its ability to participate in C-N bond formation, serve as a precursor for N-heterocyclic carbenes, and facilitate the synthesis of luminescent materials illustrates the broad range of its chemical functionality (Dinda et al., 2013).

Scientific Research Applications

Biogenetic Significance

  • Phytocarbazoles : Methyl 3-carbazolecarboxylate is derived from 3-methylcarbazole, a common precursor in phytocarbazoles. These compounds, found in certain plant genera, show a range of biological activities including antimicrobial, antiprotozoal, insecticidal, anti-inflammatory, antioxidative, antiplatelet aggregative, and anti-HIV properties. Some derivatives demonstrate cytotoxicity against cancer cell lines, acting as cell cycle inhibitors and apoptosis inducers (Greger, 2017).

Chemical Synthesis

  • C–N Bond Formation : A method involving copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, followed by Pd-catalyzed intramolecular C–H arylation, provides an efficient route to methyl carbazole-3-carboxylate derivatives. This methodology aids in synthesizing naturally occurring carbazole alkaloids (Rasheed et al., 2014).

Biological Insights

  • Antitumor Activity : Research has shown the antitumor activity of compounds derived from 3-methylcarbazole, highlighting their potential in cancer treatment. Studies on mice have demonstrated the effectiveness of these compounds against various cancer cell lines, suggesting a promising avenue for therapeutic applications (Stevens et al., 1987).
  • Anti-Inflammatory Properties : Derivatives of 3-methylcarbazole have been found to exhibit potent anti-inflammatory effects. These compounds have shown efficacy in suppressing the release of pro-inflammatory agents in macrophages, indicating their potential as anti-inflammatory remedies (Taechowisan et al., 2012).

Molecular Modifications and Analogs

  • N-Methylcarbazole-3-carboxylic Acid Amides : The synthesis of N-methylcarbazole-3-carboxylic acid from N-methyl-2-amino-4-carboxydiphenyl-amine, and its conversion into various amides, demonstrates the versatility of carbazole derivatives in chemical synthesis (Plekhanova et al., 2004).

properties

IUPAC Name

methyl 9H-carbazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXXHWWSVRIDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306696
Record name Methyl carbazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl 3-carbazolecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029744
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Methyl 3-carbazolecarboxylate

CAS RN

97931-41-4
Record name Methyl carbazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97931-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl carbazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-carbazolecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029744
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 177 °C
Record name Methyl 3-carbazolecarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029744
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of dicylcohexylphosphino-2′,3′-dimethoxy biphenyl (17 mg, 0.04 mmol), palladium(II) acetate (5 mg, 0.02 mmol) in toluene (20 mL) was degassed with argon gas for 15 min. To the resulting mixture was added aniline (136 mg, 1.4 mmol), K3PO4 (636 mg, 3.0 mmol), and 4-bromobenzoic acid methyl ester (300 mg, 1.4 mmol) and stirring was continued at reflux temperature overnight. After completion of the reaction, the reaction mixture was filtered through celite and the filtrate collected was concentrated under reduced pressure. Purification by column chromatography (using 60-120 silica gel and 15% ethyl acetate in hexane as eluent) to afford 200 mg (63.4% Yield) of 4-phenylamino-benzoic acid methyl ester. A stirred solution of 4-phenylamino-benzoic acid methyl ester (98 mg, 0.43 mmol), Palladium acetate (193 mg, 0.86 mmol) in acetic acid (2 mL) was heated at 110° C. for 15 hr. After completion of the reaction, the reaction mixture was diluted with water, extracted with ethyl acetate and washed with sodium bicarbonate solution. The organic layer collected was dried over sodium sulfate and concentrated under reduced pressure. Purification by column chromatography (using 60-120 silica gel and 10% ethyl acetate in hexane as eluent) to afford 120 mg (60.3% Yield) of 9H-carbazole-3-carboxylic acid methyl ester. LiOH.H2O (680 mg, 16.2 mmol) was added to a stirred solution of 9H-carbazole-3-carboxylic acid methyl ester (120 mg, 0.53 mmol) in the mixture of methanol (1 mL), THF (3 mL) and H2O (1 mL). The reaction mixture was stirred at 60° C. for 3 hrs. The reaction mixture was concentrated. The residue was diluted with water, acidified with aqueous 10% aqueous HCl solution, filtered the solid to afford 104 mg (92.85% Yields) of 9H-carbazole-3-carboxylic acid.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
193 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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